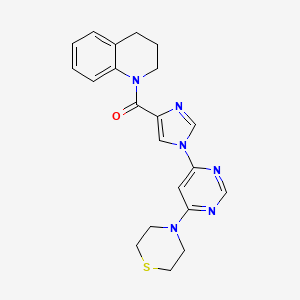
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a chemical entity synthesized for its potential applications in various scientific fields. Its complex structure suggests multiple points of interaction, making it a candidate for diverse research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone typically involves a multi-step organic synthesis process. The starting materials are generally readily available compounds, and the synthesis may involve condensation reactions, cyclization, and functional group modifications. Specific conditions such as temperature, solvents, and catalysts vary based on the desired yield and purity.
Industrial Production Methods: Industrial production would likely scale up the laboratory synthesis methods, with an emphasis on optimizing reaction conditions to increase yield and reduce costs. This might include continuous flow reactions and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reductive conditions might reduce functional groups like imines or amines.
Substitution: Various nucleophilic or electrophilic substitutions could occur, modifying different parts of the molecule.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Conditions may include hydrogenation with palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of base or acid catalysts.
Major Products: The products of these reactions depend on the specific reaction pathways and conditions, often resulting in modified derivatives of the original compound.
Applications De Recherche Scientifique
This compound finds applications in various fields such as:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, possibly targeting specific receptors or enzymes.
Industry: Used in the synthesis of specialty chemicals or as a research chemical in materials science.
Mécanisme D'action
The mechanism of action involves interactions at the molecular level, possibly binding to proteins, DNA, or enzymes, affecting biological pathways. The specific targets and pathways depend on its application, which might include modulation of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone may offer unique binding properties or enhanced stability. Similar Compounds:
(3,4-Dihydroquinolin-1(2H)-yl)(1H-imidazol-4-yl)methanone
1-(6-Thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-ylmethanone These compounds share parts of the structure but may differ in reactivity or biological activity due to variations in their chemical frameworks.
Hope that gives you some solid groundwork
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDLGABVSGSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
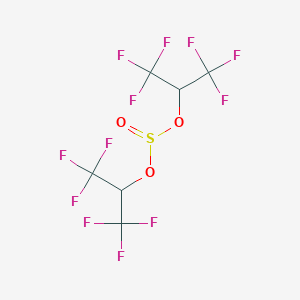
![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)
![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)
![2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2510503.png)
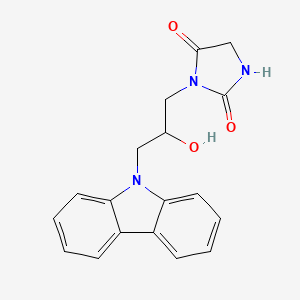
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2510506.png)
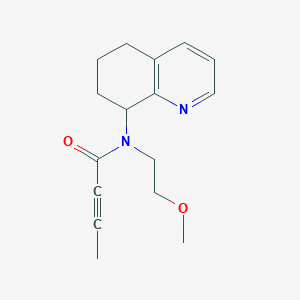
![N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2510509.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)
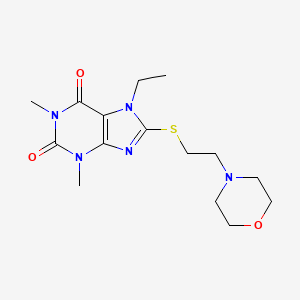
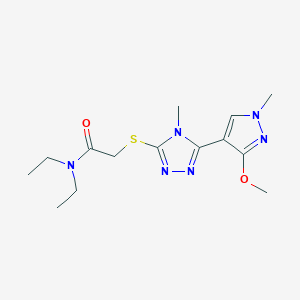
![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)
